molecular formula C13H15ClO2 B6360606 3-Cyclohexyl-5-chloro-salicylaldehyde CAS No. 847749-28-4

3-Cyclohexyl-5-chloro-salicylaldehyde

Cat. No.: B6360606
CAS No.: 847749-28-4
M. Wt: 238.71 g/mol
InChI Key: JLPVKQKXVWYEFS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-chloro-salicylaldehyde is a specialty salicylaldehyde derivative designed for advanced materials research and coordination chemistry. While the specific properties of this compound are not yet reported in the literature, its molecular structure suggests significant potential based on well-established principles of Schiff base chemistry. Compounds of this class are typically utilized as key precursors for the synthesis of sophisticated Schiff base ligands . These ligands are renowned for their ability to form stable complexes with various metal ions, such as Zinc(II), Cobalt(II), and Molybdenum(VI) . The incorporation of a cyclohexyl group is known to influence the ligand's steric profile and solubility, while the chlorine atom offers a site for further functionalization and can fine-tune electronic properties . Researchers can employ this compound to develop ligands and metal complexes for applications in multiple fields. These include the development of optical materials , such as blue-light emitting compounds for OLED technology , and the creation of molecular sensors, leveraging intriguing fluorescence properties . Additionally, it can be used in catalysis , designing metal complexes that mimic enzyme activity , and in medicinal chemistry , as a building block for compounds evaluated for biological activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to fully characterize this compound and its derivatives to explore its unique capabilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPVKQKXVWYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclohexyl 5 Chloro Salicylaldehyde and Its Precursors

Strategies for Halogenation at the 5-Position of the Salicylaldehyde (B1680747) Ring

The introduction of a chlorine atom at the 5-position of the salicylaldehyde scaffold is a critical step. This can be achieved either by direct chlorination of a pre-existing salicylaldehyde derivative or by synthesizing a 5-chlorinated precursor which is then further modified.

Direct Halogenation Protocols

Direct chlorination of salicylaldehyde itself is a common method for producing 5-chlorosalicylaldehyde (B124248). This electrophilic aromatic substitution is typically achieved using elemental chlorine. One patented process describes reacting salicylaldehyde with an approximately equimolar amount of chlorine to generate a crude mixture rich in 5-chlorosalicylaldehyde. google.com The reaction progress can be monitored by measuring the specific gravity of the mixture. google.com

Another versatile and widely used reagent for the chlorination of aromatic compounds is N-Chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net NCS serves as a source of electrophilic chlorine and is often used for the halogenation of activated or deactivated aromatic rings. organic-chemistry.org The reactivity of NCS can be enhanced with activators like trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O), which allows for the halogenation of even deactivated aromatic substrates. organic-chemistry.org For a substrate like 3-cyclohexylsalicylaldehyde, the phenolic hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. Since the 3-position is already occupied by the cyclohexyl group, direct chlorination with a reagent like NCS would be expected to yield the 5-chloro derivative.

Table 1: Reagents for Direct Chlorination

ReagentActivator/ConditionsSubstrate TypeReference
Chlorine (Cl₂)Equimolar quantitySalicylaldehyde google.com
N-Chlorosuccinimide (NCS)Trifluoromethanesulfonic acid or BF₃-H₂OActivated or deactivated aromatics organic-chemistry.org
N-Chlorosuccinimide (NCS)Elemental Sulfur (S₈)Less-reactive aromatics organic-chemistry.org

Synthesis of 5-Chlorosalicylaldehyde Precursors

An alternative to direct chlorination of a substituted salicylaldehyde is to begin with a simpler, commercially available chlorinated phenol (B47542) and introduce the aldehyde function. The formylation of 4-chlorophenol (B41353) is a direct route to 5-chlorosalicylaldehyde, which can then serve as a key intermediate.

One documented procedure involves the formylation of 4-chlorophenol using paraformaldehyde in the presence of trioctylamine (B72094) and a Lewis acid catalyst, tin tetrachloride (SnCl₄), in toluene (B28343). prepchem.com The reaction is heated to drive the ortho-formylation, yielding 5-chlorosalicylaldehyde after workup and purification by column chromatography. prepchem.com This method builds the salicylaldehyde core with the chlorine atom already in the desired position, ready for subsequent functionalization at the 3-position.

Approaches for Introducing the Cyclohexyl Moiety at the 3-Position

With the salicylaldehyde or 5-chlorosalicylaldehyde core established, the next strategic challenge is the introduction of the cyclohexyl group specifically at the 3-position.

Cyclization Reactions for Cyclohexyl Group Formation

The formation of a cyclohexyl ring directly on the aromatic nucleus at the 3-position is a synthetically complex and less common approach. Such a strategy would likely involve an intramolecular cyclization of a pre-installed side chain. While theoretically possible, for instance through a variation of an intramolecular Friedel-Crafts reaction, direct alkylation with a pre-formed cyclohexyl group is generally more straightforward and higher yielding. The search results did not yield specific examples of in-situ cyclohexyl ring formation on a salicylaldehyde core.

Targeted Functionalization Strategies

The most common method for introducing an alkyl group, such as cyclohexyl, onto a phenol or salicylaldehyde ring is through Friedel-Crafts alkylation or a related C-alkylation reaction. The powerful ortho- and para-directing influence of the hydroxyl group on the salicylaldehyde ring is key to this strategy's success.

When starting with 5-chlorosalicylaldehyde, the hydroxyl group directs incoming electrophiles to the ortho positions (3 and a blocked 1-position). Therefore, reacting 5-chlorosalicylaldehyde with a cyclohexylating agent, such as cyclohexene (B86901) or a cyclohexyl halide, in the presence of a suitable acid catalyst, would be expected to install the cyclohexyl group at the 3-position. The selection of the catalyst is crucial to avoid unwanted side reactions.

Similarly, one could perform the cyclohexylation on salicylaldehyde first to produce 3-cyclohexylsalicylaldehyde. The hydroxyl group would direct the incoming cyclohexyl group to the ortho position (position 3), as the para position (position 5) is less sterically hindered and electronically favored. This intermediate could then be subjected to direct chlorination as described in section 2.1.1.

Convergent and Divergent Synthetic Routes for the Comprehensive Structure

The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde can be approached from two main strategic viewpoints: convergent and divergent synthesis.

A convergent synthesis would involve preparing the two key fragments of the molecule separately before combining them. In this case, one route would involve the synthesis of 3-cyclohexylsalicylaldehyde and, in a separate pathway, the generation of a chlorinating agent or system. The final step would be the targeted chlorination of 3-cyclohexylsalicylaldehyde to yield the final product. This approach allows for optimization of each step independently.

A divergent synthesis begins with a common intermediate that is then used to create a variety of related structures. For this target molecule, 5-chlorosalicylaldehyde is an excellent divergent starting point. nih.govnih.govresearchgate.net It can be synthesized in bulk and then used in various subsequent reactions. google.comprepchem.com One portion could be reacted with a cyclohexylating agent to produce the target this compound. Other portions could be reacted with different alkylating or arylating agents to create a library of 3-substituted-5-chlorosalicylaldehydes, as has been done in the synthesis of various Schiff bases and metal complexes. nih.govnih.govresearchgate.net

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionStarting Material ExampleKey Transformation
Convergent Fragments are prepared separately and joined late in the synthesis.SalicylaldehydeCyclohexylation followed by Chlorination
Divergent A common intermediate is used to create multiple derivatives.4-ChlorophenolFormylation to 5-chlorosalicylaldehyde, followed by Cyclohexylation

Catalytic Systems in Advanced Synthesis of Salicylaldehyde Derivatives

The introduction of a formyl group onto a phenolic ring is a cornerstone of salicylaldehyde synthesis. Modern synthetic chemistry has seen a shift towards catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods. researchgate.net

Another powerful catalytic system involves the use of magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) to promote the ortho-formylation of phenols with paraformaldehyde. mdma.chorgsyn.org This method has proven effective for a wide range of substituted phenols, including those with chloro-substituents. mdma.chorgsyn.org The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through the formation of a magnesium phenoxide intermediate. mdma.ch

Furthermore, transition-metal catalyzed C-H hydroxylation presents an alternative approach to salicylaldehyde derivatives. researchgate.net While not a direct formylation, this strategy allows for the synthesis of ortho-substituted phenols which can then be converted to salicylaldehydes. researchgate.net In some cases, a one-pot synthesis can be achieved where a transient imine group directs borylation and subsequent hydroxylation to furnish diverse salicylaldehydes under metal-free conditions. researchgate.net

The choice of catalytic system often depends on the specific substrate and desired outcome. For a substrate like 4-chloro-2-cyclohexylphenol, a method that favors ortho-formylation and tolerates both the chloro and cyclohexyl substituents would be ideal. The MgCl2/Et3N system is a strong candidate due to its demonstrated success with chloro-substituted phenols. mdma.chorgsyn.org

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Achieving a high yield of the desired product, such as this compound, is a primary goal in chemical synthesis. This necessitates the careful optimization of various reaction parameters. Key variables that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In the context of the MgCl2/Et3N-mediated formylation of phenols, studies have shown that the choice of solvent can significantly impact the reaction's efficiency. For example, in the formylation of certain phenols, using dichloromethane (B109758) as a solvent led to a higher yield (89%) compared to acetonitrile (B52724), although the reaction time was longer. mdma.ch

A study on the synthesis of 5,5'-methylenebis(salicylaldehyde) using a sonochemical approach highlighted the importance of optimizing reaction time and temperature. echemcom.com Using a Design of Experiments (DOE) approach, the optimal conditions were found to be a reaction temperature of 80 °C and a reaction time of 8 hours, which resulted in a significant yield. echemcom.comisc.ac This demonstrates that systematic optimization can lead to improved outcomes.

The table below illustrates the effect of different solvents on the yield of a salicylaldehyde derivative in a MgCl2/Et3N-mediated formylation reaction.

Table 1: Effect of Solvent on the Yield of a Salicylaldehyde Derivative

Solvent Reaction Time (h) Yield (%) Reference
Acetonitrile 2-4 Good mdma.ch
Dichloromethane 48 89 mdma.ch
Benzene (B151609) (with HMPTA) Not specified Similar to Acetonitrile mdma.ch
THF 22 83 mdma.ch

Furthermore, in reactions involving salicylaldehydes, such as the A3 coupling reaction, temperature and solvent have been shown to be critical. beilstein-journals.org A study found that increasing the reaction temperature from room temperature to 60 °C, and then to 80 °C, significantly improved the product yield. beilstein-journals.org The choice of solvent also played a crucial role, with toluene and acetonitrile providing higher yields than ethanol (B145695). beilstein-journals.org

These examples underscore the principle that a systematic approach to optimizing reaction parameters is essential for maximizing the yield and purity of the target compound.

Isolation and Purification Techniques for Complex Organic Compounds

Following the chemical synthesis of this compound, the crude product will likely contain unreacted starting materials, byproducts, and residual catalyst. Therefore, effective isolation and purification techniques are paramount to obtaining the compound in high purity.

A common first step in the work-up procedure for many organic reactions, including the formylation of phenols, is an aqueous wash followed by extraction. mdma.ch For instance, after the reaction, the mixture is often treated with a dilute acid (e.g., 5% aq. HCl) and then extracted with an organic solvent like diethyl ether. mdma.ch The organic layer is then dried and the solvent is removed to yield the crude product. mdma.ch

For the purification of salicylaldehyde derivatives, flash chromatography on silica (B1680970) gel is a widely used and effective method. mdma.chprepchem.com In this technique, the crude product is passed through a column of silica gel, and a solvent system (eluent) of appropriate polarity is used to separate the components of the mixture. For example, a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) has been successfully used to purify 5-chlorosalicylaldehyde. prepchem.com

Crystallization is another powerful purification technique, particularly for solid compounds. google.com This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution. google.com For instance, 5-chlorosalicylaldehyde has been purified by crystallization from an aqueous solution of isopropanol. google.com

The table below summarizes common purification techniques applicable to salicylaldehyde derivatives.

Table 2: Common Purification Techniques for Salicylaldehyde Derivatives

Technique Description Typical Application Reference
Extraction Separates the product from the reaction mixture based on its solubility in immiscible solvents. Initial work-up to remove water-soluble impurities and catalysts. mdma.ch
Flash Chromatography A column chromatography technique that uses pressure to speed up the separation of compounds. Purification of the crude product to isolate the desired compound from byproducts. mdma.chprepchem.com
Crystallization A process for solidifying a pure compound from a solution. Final purification step to obtain a highly pure, crystalline solid. google.com

In some cases, a combination of these techniques may be necessary to achieve the desired level of purity for a complex organic compound like this compound.

Reactivity and Transformational Chemistry of 3 Cyclohexyl 5 Chloro Salicylaldehyde

Electrophilic Aromatic Substitution Reactions on the Substituted Salicylaldehyde (B1680747) Core

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of benzene (B151609) derivatives. byjus.com In the case of 3-Cyclohexyl-5-chloro-salicylaldehyde, the directing effects of the substituents on the aromatic ring govern the position of further substitution. The hydroxyl (-OH) and aldehyde (-CHO) groups, along with the chloro (-Cl) and cyclohexyl (-C6H11) substituents, collectively influence the regioselectivity of incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group is a deactivating, meta-directing group because of its electron-withdrawing nature. The chloro substituent is deactivating yet ortho-, para-directing, while the alkyl (cyclohexyl) group is weakly activating and ortho-, para-directing.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C2, C4, and C6 positions. However, the C2 and C6 positions are ortho to the aldehyde group and are sterically hindered by the adjacent cyclohexyl and hydroxyl groups, respectively. The hydroxyl group strongly activates the ortho and para positions. The chloro group at C5 also directs ortho and para, which corresponds to the C4 and C6 positions. The cyclohexyl group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The aldehyde group, being a meta-director, would direct to the C5 position, which is already substituted.

Considering the combined electronic and steric effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The hydroxyl group's strong activating and directing effect towards the C4 and C6 positions, reinforced by the directing effect of the cyclohexyl and chloro groups, will likely overcome the deactivating effect of the aldehyde group at those positions. Between C4 and C6, the C4 position is para to the strongly activating hydroxyl group and ortho to the weakly activating cyclohexyl group, making it a highly probable site for substitution. The C6 position is ortho to both the hydroxyl and aldehyde groups, which may lead to some substitution at this position as well, though potentially to a lesser extent due to steric hindrance from the adjacent aldehyde group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions on this compound would need to be carefully optimized to achieve selective substitution at the desired position, likely C4.

Table 1: Directing Effects of Substituents on the Salicylaldehyde Core

SubstituentPositionElectronic EffectDirecting Influence
Hydroxyl (-OH)C1ActivatingOrtho, Para
Aldehyde (-CHO)C2DeactivatingMeta
Cyclohexyl (-C6H11)C3Weakly ActivatingOrtho, Para
Chloro (-Cl)C5DeactivatingOrtho, Para

Condensation Reactions and Imine/Schiff Base Formation

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. internationaljournalcorner.comrecentscientific.com This reaction is a cornerstone of coordination chemistry and has been extensively studied for various substituted salicylaldehydes. primescholars.comnih.gov The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the imine. recentscientific.com

A series of Schiff bases can be synthesized by reacting this compound with different primary amines. nih.gov For instance, condensation with various aromatic and aliphatic amines would yield a library of corresponding imino derivatives. The reaction is typically catalyzed by a few drops of acid and carried out in a suitable solvent like ethanol (B145695). internationaljournalcorner.com

The structural confirmation of the synthesized Schiff bases derived from this compound relies on a combination of spectroscopic techniques. researchgate.net

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of the Schiff base is the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1580-1680 cm⁻¹. recentscientific.com Concurrently, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), usually in the downfield region of the spectrum. The signals corresponding to the aromatic and cyclohexyl protons, as well as the protons of the amine residue, can also be assigned to confirm the structure. researchgate.net

¹³C NMR: The carbon spectrum will show a characteristic signal for the azomethine carbon. The signals for the carbons of the salicylaldehyde and amine moieties will also be present, providing further structural confirmation. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the Schiff base, which should correspond to the expected product of the condensation reaction. nih.gov

The substituents on the salicylaldehyde ring, namely the cyclohexyl and chloro groups, exert both steric and electronic effects that can influence the rate and equilibrium of Schiff base formation.

Steric Effects: The bulky cyclohexyl group at the 3-position introduces significant steric hindrance around the aldehyde functionality. spcmc.ac.inwikipedia.org This steric bulk can potentially slow down the rate of nucleophilic attack by the amine, especially if the amine itself is sterically demanding. numberanalytics.com The spatial arrangement of atoms and the repulsion between electron clouds are key factors in steric effects. wikipedia.org

Electronic Effects:

The electron-withdrawing chloro group at the 5-position makes the aldehyde carbon more electrophilic, which can facilitate the initial nucleophilic attack by the amine.

The cyclohexyl group, being an alkyl group, is weakly electron-donating. This has a minor electronic effect on the reactivity of the aldehyde compared to the stronger electronic influence of the chloro and hydroxyl groups.

Nucleophilic Addition Reactions with Enolates and Related Species

Beyond condensation with amines, the aldehyde group of this compound is susceptible to nucleophilic attack by other carbon nucleophiles, such as enolates and their equivalents. This leads to the formation of new carbon-carbon bonds and access to a diverse range of molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. pw.liveresearchgate.net

For this compound, a Knoevenagel condensation with an active methylene compound, such as malonic acid or its esters, would lead to the formation of a substituted cinnamic acid derivative. The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. youtube.com The use of environmentally benign catalysts and solvent-free conditions has been explored for Knoevenagel condensations. rsc.orgtue.nlnih.gov The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent, and when a carboxylic acid is one of the activating groups, the condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Potential Knoevenagel Condensation Products

Active Methylene CompoundCatalystExpected Product
Malonic AcidPiperidine (B6355638)/Pyridine3-(3-Cyclohexyl-5-chloro-2-hydroxyphenyl)acrylic acid
Ethyl Acetoacetate (B1235776)PiperidineEthyl 2-acetyl-3-(3-cyclohexyl-5-chloro-2-hydroxyphenyl)acrylate
MalononitrileBasic catalyst2-(3-Cyclohexyl-5-chloro-2-hydroxybenzylidene)malononitrile

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine (B1218219). wikipedia.orgorganic-chemistry.orgyoutube.com This reaction with salicylaldehydes can lead to the formation of densely functionalized products, including chromene and coumarin (B35378) derivatives. journals.co.za

In the context of this compound, the reaction with an activated alkene like methyl acrylate (B77674) in the presence of DABCO would be expected to yield a Baylis-Hillman adduct. acs.org The proposed mechanism involves the formation of a zwitterionic intermediate from the catalyst and the activated alkene, which then attacks the aldehyde. organic-chemistry.org Subsequent proton transfer and elimination of the catalyst yield the final product. youtube.com

The reaction of substituted salicylaldehydes in Baylis-Hillman reactions can be complex, often leading to a mixture of products. journals.co.za The initial Baylis-Hillman adduct can undergo further intramolecular reactions. For example, intramolecular conjugate addition can lead to the formation of 4-hydroxychromans, while acyl substitution can afford coumarin derivatives. journals.co.za The steric and electronic nature of the substituents on the salicylaldehyde ring will influence the reaction pathways and the distribution of products. The bulky cyclohexyl group in this compound could influence the stereochemical outcome of the reaction and the relative rates of the competing pathways.

Cyclization Reactions Leading to Heterocyclic Frameworks

The ortho-positioning of the hydroxyl and aldehyde groups in this compound provides a versatile scaffold for a variety of condensation and cyclization reactions to form valuable heterocyclic structures.

The synthesis of coumarin frameworks from salicylaldehyde derivatives is a well-established transformation, often proceeding through the Knoevenagel condensation. ic.ac.ukrsc.org This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound. In the case of this compound, reaction with compounds like dialkyl malonates or ethyl acetoacetate in the presence of a weak base such as piperidine leads to an intermediate that subsequently undergoes intramolecular cyclization (esterification) to afford the corresponding coumarin derivative. youtube.comeurekaselect.com The reaction is highly efficient and can often be accelerated using microwave irradiation or conducted in "green" solvents like deep eutectic solvents. ic.ac.ukeurekaselect.comnih.gov

The general synthetic approach can be summarized as follows:

Knoevenagel Condensation: The aldehyde group reacts with the active methylene compound.

Intramolecular Cyclization: The phenolic hydroxyl group attacks the newly formed ester or related group, eliminating water or alcohol to form the lactone ring characteristic of coumarins.

Table 1: Synthetic Methods for Coumarin Formation from Salicylaldehydes

Method Active Methylene Compound Catalyst/Conditions Key Feature
Knoevenagel Condensation Ethyl acetoacetate, Diethyl malonate Piperidine, Ethanol Classical and high-yielding method. youtube.com
Microwave-Assisted Knoevenagel Various ethyl acetate (B1210297) derivatives Piperidine, Solvent-free, Microwave Significant reduction in reaction time to minutes. ic.ac.ukrsc.org
"Green" Synthesis Dimethyl malonate, Ethyl acetoacetate Choline chloride:urea (DES), 80 °C or Ultrasound Environmentally benign, recyclable solvent/catalyst system. eurekaselect.comnih.gov

Chromane (B1220400) skeletons can also be synthesized from salicylaldehyde precursors. These reactions often involve condensation with a suitable partner followed by cyclization. For instance, formylation of related chroman structures can be achieved using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov Other routes include the reaction of salicylaldehydes with enolates or their equivalents, which proceeds through a Knoevenagel condensation, a Michael addition, and then an intramolecular cyclization to build the chromane framework.

The aldehyde functional group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). A particularly significant application of this reaction is the synthesis of Salen-type ligands. nih.govcapes.gov.br Salen ligands are tetradentate Schiff bases prepared by the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of a diamine. nih.gov

The reaction of this compound with a diamine, such as ethylenediamine, results in the formation of a C₂-symmetric ligand. The resulting N₂O₂ donor set of the Salen ligand can chelate to a wide variety of metal ions, forming stable metal-Salen complexes. A series of Schiff bases have been successfully synthesized by reacting 5-chloro-salicylaldehyde with various primary amines, demonstrating the broad applicability of this reaction. nih.govresearchgate.net

Table 2: Examples of Primary Amines Reacted with 5-Chlorosalicylaldehyde (B124248)

Amine Reactant Product Type Reference
Various primary amines Schiff Bases nih.govcapes.gov.br
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol Schiff Base nih.gov
Ethylenediamine Salen Ligand scirp.org
2-Aminophenol Tridentate Schiff Base scirp.org

The synthesis is typically a straightforward condensation performed in a solvent like ethanol, often with refluxing to drive the reaction to completion. scirp.org

Advanced Derivatization through Etherification of Phenolic Groups

The phenolic hydroxyl group of this compound is a key site for further derivatization, most commonly through etherification. This transformation converts the acidic phenol (B47542) into a more stable ether linkage, which can alter the molecule's solubility, electronic properties, and coordinating ability. Two primary methods for this conversion are the Williamson ether synthesis and the Ullmann condensation. organic-chemistry.orgorganic-chemistry.org

Williamson Ether Synthesis: This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃), acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an alkyl aryl ether. organic-chemistry.org

Ullmann Condensation: This method is used to form diaryl ethers and involves the copper-catalyzed coupling of a phenol with an aryl halide. Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions. organic-chemistry.org

Table 3: Comparison of Etherification Methods for Phenols

Method Reagents Typical Conditions Product
Williamson Ether Synthesis Alkyl Halide, Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) Alkyl Aryl Ether
Ullmann Condensation Aryl Halide, Copper Catalyst, Base High Temperature or Ligand-assisted Diaryl Ether

Polymerization Chemistry of Monomeric Derivatives

Derivatives of this compound can serve as monomers in polymerization reactions. One direct route involves the formation of polymeric Schiff bases (poly-Schiff bases). For example, reacting salicylaldehyde derivatives with chitosan, a natural aminopolysaccharide, results in a biopolymeric Schiff base where the aldehyde is grafted onto the polymer backbone. mdpi.com This process modifies the properties of the original polymer, enhancing its biological or material characteristics. mdpi.com

Furthermore, the parent compound, 5-chlorosalicylaldehyde, has been observed to undergo partial polymerization upon prolonged exposure to high temperatures, leading to the formation of tar-like residues. google.com This suggests that under certain conditions, the molecule can self-condense, likely through reactions involving both the aldehyde and phenolic hydroxyl functionalities. While often an undesirable side reaction during purification, it points to the inherent potential for forming polymeric materials under controlled thermal or catalytic conditions. google.com

Coordination Chemistry of 3 Cyclohexyl 5 Chloro Salicylaldehyde Derived Ligands

Ligand Design Principles Incorporating Cyclohexyl and Chloro Functionalities

The design of ligands derived from 3-Cyclohexyl-5-chloro-salicylaldehyde is guided by the specific properties imparted by the cyclohexyl and chloro substituents on the salicylaldehyde (B1680747) framework. These groups modulate the steric and electronic characteristics of the resulting ligand, which in turn influences the structure, stability, and reactivity of its metal complexes.

Cyclohexyl Group: The bulky cyclohexyl group at the 3-position of the aromatic ring introduces significant steric hindrance. This bulk can influence the coordination geometry around the metal center, potentially preventing the formation of higher-coordinate species or favoring specific isomeric arrangements. Furthermore, the non-polar nature of the cyclohexyl moiety increases the lipophilicity of both the free ligand and its metal complexes, enhancing their solubility in non-polar organic solvents.

Chloro Group: The electron-withdrawing chloro group at the 5-position has a notable electronic effect. It increases the acidity of the phenolic proton (-OH), facilitating its deprotonation during the formation of metal complexes. This electronic influence can also modulate the electron density on the donor atoms (phenolic oxygen and azomethine nitrogen), thereby affecting the strength of the metal-ligand bonds.

The combination of these functionalities allows for the creation of ligands that are both sterically demanding and electronically tuned, providing a versatile platform for developing metal complexes with specific structural and chemical properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from this compound first requires the preparation of a Schiff base ligand. This is typically achieved through the condensation reaction of the aldehyde with a primary amine under reflux in a solvent such as ethanol (B145695) or methanol. sapub.orgresearchgate.net The resulting Schiff base can then be isolated or used in situ for complexation with a variety of metal salts. researchgate.net The complexes are generally stable in air and often present as colorful, crystalline solids. sapub.org

Characterization of these complexes involves a suite of analytical and spectroscopic techniques to confirm their composition and elucidate their structure. Common methods include:

Elemental Analysis (C, H, N): To confirm the empirical formula and the metal-to-ligand stoichiometry. asianpubs.org

Infrared (IR) Spectroscopy: To identify key functional groups and confirm coordination. A key indicator is the shift of the azomethine ν(C=N) stretching frequency upon complexation, along with changes in the phenolic ν(C-O) band. primescholars.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are used to characterize the ligand framework within the complex. sapub.org

Molar Conductance Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature by measuring their conductivity in solution. primescholars.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), which helps in assigning the geometry around the metal ion. mdpi.com

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. asianpubs.org

A wide range of transition metal complexes can be synthesized using Schiff base ligands derived from substituted salicylaldehydes. The synthesis typically involves reacting the pre-formed ligand with a metal salt (such as acetates or chlorides) in a suitable solvent. rasayanjournal.co.in The stoichiometry is often controlled by the molar ratio of the reactants. For instance, a 1:2 metal-to-ligand ratio is common for forming complexes with bidentate Schiff bases. internationaljournalcorner.com

For example, a mononuclear cobalt(II) complex derived from 5-chloro-salicylaldehyde and cyclohexanamine was synthesized by reacting the components, resulting in a four-coordinate Co(II) center with a distorted tetrahedral geometry. asianpubs.org Similarly, complexes of Ni(II) and Zn(II) with salicylaldehyde-based Schiff bases have been prepared and characterized, often exhibiting square planar or octahedral geometries depending on the coordination of additional ligands like water molecules. sapub.orgnih.gov Vanadyl(IV) complexes with related ligands have been shown to adopt square pyramidal geometries. researchgate.net The synthesis of Fe(II) complexes often involves reacting the ligand with an iron(II) salt like FeCl₂ under controlled conditions to yield the desired product. researchgate.net

Table 1: Representative Geometries of Transition Metal Complexes with Salicylaldehyde-Derived Schiff Bases

Metal IonTypical Coordination NumberCommon GeometryReference
Co(II)4, 6Tetrahedral, Octahedral internationaljournalcorner.comasianpubs.org
Ni(II)4, 6Square Planar, Octahedral sapub.orgmdpi.comnih.gov
Cu(II)4Square Planar internationaljournalcorner.comrasayanjournal.co.in
Zn(II)4Tetrahedral internationaljournalcorner.comsapub.org
Pd(II)4Square Planar nih.gov
V(IV)O²⁺5Square Pyramidal researchgate.net
Fe(II)6Octahedral researchgate.net

Thiosemicarbazones and hydrazones are important classes of Schiff bases formed by condensing an aldehyde with thiosemicarbazide (B42300) or a hydrazide, respectively. primescholars.comrasayanjournal.co.in These ligands possess additional donor atoms (sulfur in thiosemicarbazones, and often another nitrogen or oxygen in hydrazones), which allows them to act as tridentate ligands.

The synthesis of a thiosemicarbazone from this compound would involve the refluxing of equimolar amounts of the aldehyde and thiosemicarbazide in an alcoholic solvent. primescholars.com Subsequent reaction of this thiosemicarbazone ligand with metal salts, such as those of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II), yields the corresponding metal complexes. rasayanjournal.co.in Similarly, hydrazone ligands are prepared by reacting the aldehyde with compounds like morpholine (B109124) thio-hydrazone, and these can then be used to synthesize complexes with various transition metals. primescholars.com These complexes are characterized using the spectroscopic and analytical methods previously described.

Elucidation of Coordination Modes and Ligand Denticity

The manner in which a ligand binds to a central metal atom is known as its coordination mode, and the number of donor atoms it uses to bind is its denticity. reddit.com For Schiff bases derived from this compound, the denticity is primarily determined by the structure of the amine used in the initial condensation reaction.

Bidentate Coordination: When this compound is condensed with a simple primary amine (one that contains only a single -NH₂ group, such as aniline (B41778) or cyclohexylamine), the resulting Schiff base ligand typically acts in a bidentate fashion. asianpubs.orgmdpi.com It coordinates to the metal center through two donor atoms: the deprotonated phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring. mdpi.com

Tridentate Coordination: If the primary amine used for the condensation contains an additional donor group, a tridentate ligand can be formed. nih.gov For example, reacting the aldehyde with thiosemicarbazide yields a ligand capable of O, N, S tridentate coordination. primescholars.com Similarly, using an amino acid or an amino alcohol would result in a ligand with an O, N, O donor set. nih.gov This allows the ligand to wrap around the metal ion more extensively, often leading to five- or six-coordinate complexes.

Tetradentate Coordination: Tetradentate ligands can be synthesized by reacting two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine. sapub.org The resulting "salen-type" ligand possesses an N₂O₂ donor set and can encircle a metal ion to form highly stable, often square planar or octahedral, complexes. sapub.org

The coordination of the azomethine nitrogen and the phenolic oxygen is the defining characteristic of salicylaldehyde-based Schiff base complexes. sapub.orgnih.gov Upon complexation, the phenolic proton is lost, and the negatively charged oxygen atom forms a strong bond with the positively charged metal ion. mdpi.com Simultaneously, the lone pair of electrons on the sp²-hybridized azomethine nitrogen atom donates to the metal center, forming a coordinate covalent bond. nih.gov

This dual coordination is confirmed through spectroscopic analysis. In IR spectra, the disappearance of the broad ν(O-H) band and the shift of the phenolic ν(C-O) and azomethine ν(C=N) stretching frequencies to different wavenumbers upon complexation provide strong evidence for the involvement of both groups in binding to the metal. researchgate.netprimescholars.com This chelation results in the formation of a stable six-membered ring, an effect that is fundamental to the stability of these coordination compounds.

Tautomerism and Coordination Forms (e.g., Thioiminolate)

Schiff bases derived from salicylaldehydes are well-known to exhibit tautomerism, primarily between the phenol-imine (O-H···N) and keto-amine (O···H-N) forms. This equilibrium is influenced by factors such as the nature of the solvent, temperature, and the electronic properties of the substituents on the salicylaldehyde and amine precursors. In the case of ligands derived from this compound, the presence of the electron-withdrawing chloro group at the 5-position is expected to increase the acidity of the phenolic proton, thereby favoring the phenol-imine tautomer. Conversely, the bulky cyclohexyl group at the 3-position may sterically influence the planarity of the molecule and the nature of intermolecular interactions, which can also affect the tautomeric equilibrium.

While specific studies on the tautomerism of this compound-derived Schiff bases are not extensively documented in publicly available literature, general principles of salicylaldehyde Schiff base chemistry can be applied. For instance, upon coordination to a metal ion, the phenolic proton is displaced, and the ligand typically coordinates as a deprotonated anion.

Furthermore, the versatility of Schiff base ligands allows for the introduction of various functionalities. For example, condensation of this compound with aminothiols can lead to ligands capable of coordinating in a thioiminolate form upon deprotonation of the thiol group. This introduces a soft sulfur donor atom into the coordination sphere, which can have a significant impact on the properties of the resulting metal complexes, particularly for softer metal ions. The coordination can thus occur through the phenolate (B1203915) oxygen, the imine nitrogen, and the thiolate sulfur, forming a tridentate ONS donor set.

Geometry and Stereochemistry of Metal Coordination Spheres

The geometry and stereochemistry of metal complexes with ligands derived from this compound are dictated by several factors, including the coordination number and preferred geometry of the central metal ion, the denticity of the ligand, and the steric constraints imposed by the bulky cyclohexyl group.

For bidentate Schiff base ligands derived from simple amines, coordination to a metal ion like copper(II) in a 2:1 ligand-to-metal ratio typically results in a tetracoordinate complex with a square planar or distorted tetrahedral geometry. The significant steric hindrance from the two cyclohexyl groups would likely favor a distorted tetrahedral geometry to minimize steric clashes between the ligands.

In the case of tridentate Schiff base ligands, such as those formed with amino acids or ethanolamine, a 1:1 or 2:1 ligand-to-metal ratio can lead to five- or six-coordinate complexes. For a 1:1 complex with a tridentate ligand, a metal ion like nickel(II) or copper(II) might adopt a square planar or square pyramidal geometry, with the remaining coordination sites occupied by solvent molecules or other co-ligands. In a 2:1 complex, an octahedral geometry would be expected. The stereochemistry of such complexes can be complex, with the potential for facial (fac) or meridional (mer) isomers depending on the arrangement of the donor atoms of the two ligands around the metal center. The bulky cyclohexyl group would likely play a significant role in favoring one isomer over the other.

For instance, studies on related 3-bromo-5-chloro-salicylaldehyde complexes have shown that zinc(II) can form both six-coordinate distorted octahedral complexes of the type [Zn(L)₂(H₂O)₂] and five-coordinate complexes when co-ligands like 2,2'-bipyridine (B1663995) are introduced. It is reasonable to expect similar coordination behavior for ligands derived from this compound, with the cyclohexyl group potentially influencing the packing in the solid state.

Influence of Ligand Architecture on Complex Stability and Reactivity in Solution

The stability and reactivity of metal complexes in solution are critically dependent on the architecture of the coordinating ligands. For complexes of this compound-derived ligands, both electronic and steric factors are at play.

The electron-withdrawing chloro group at the 5-position increases the acidity of the phenolic group, leading to a stronger bond between the phenolate oxygen and the metal ion. This electronic effect generally contributes to higher thermodynamic stability of the metal complexes.

Conversely, the bulky cyclohexyl group at the 3-position introduces significant steric hindrance. This steric bulk can have a dual effect. On one hand, it can enhance the stability of the complex through the "chelate effect" by pre-organizing the ligand for coordination and by sterically protecting the metal center from attack by solvent molecules or other species, thereby slowing down decomposition or ligand exchange reactions. On the other hand, excessive steric strain can also destabilize the complex if it forces unfavorable bond angles or distances in the coordination sphere.

The reactivity of the metal complexes is also influenced by this ligand architecture. The steric shielding provided by the cyclohexyl groups can hinder the approach of substrates to the metal center, which could be a crucial factor in catalytic applications. For example, in oxidation catalysis, the accessibility of the metal's active site is paramount. The presence of the bulky cyclohexyl group could modulate the selectivity of such catalysts by controlling which substrates can approach the metal center.

Magnetochemical Investigations of Metal Complexes

Magnetochemical studies of metal complexes provide valuable insights into the electronic structure of the metal ions and the nature of the magnetic interactions between them in polynuclear complexes. For mononuclear complexes of paramagnetic metal ions like copper(II) (d⁹), manganese(II) (d⁵, high spin), or iron(III) (d⁵, high spin) with ligands derived from this compound, the magnetic moments are expected to be close to the spin-only values for the respective number of unpaired electrons. Deviations from these values can provide information about spin-orbit coupling and the geometry of the complex.

In the case of binuclear or polynuclear complexes, where two or more metal centers are bridged by parts of the ligands (e.g., through phenolate oxygen atoms), magnetic susceptibility measurements as a function of temperature can reveal the nature and magnitude of the magnetic exchange interactions between the metal ions. These interactions can be either ferromagnetic (leading to a parallel alignment of spins and an increase in the magnetic moment at lower temperatures) or antiferromagnetic (leading to an antiparallel alignment of spins and a decrease in the magnetic moment at lower temperatures).

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Cyclohexyl-5-chloro-salicylaldehyde, a full NMR analysis would provide unambiguous evidence for the connectivity of atoms and the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals would include those for the aldehydic proton, the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclohexyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each signal to a specific proton in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aldehydic proton (-CHO)
Data not available Data not allable Data not available Phenolic proton (-OH)
Data not available Data not available Data not available Aromatic protons (Ar-H)
Data not available Data not available Data not available Cyclohexyl protons (-CH-)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The expected signals would correspond to the carbonyl carbon of the aldehyde, the aromatic carbons (both those with and without attached protons), and the carbons of the cyclohexyl ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available Aldehydic carbon (C=O)
Data not available Aromatic carbons (C-OH, C-Cl, C-CHO, C-Cyclohexyl)
Data not available Aromatic carbons (C-H)
Data not available Cyclohexyl carbon (-CH-)

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D NMR spectra. COSY would establish proton-proton couplings, while HSQC and HMBC would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively, providing a complete and unambiguous structural elucidation.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the O-H stretch of the phenol (B47542), the C-H stretches of the aromatic and cyclohexyl groups, the C=O stretch of the aldehyde, and the C=C stretches of the aromatic ring.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
Data not available Broad O-H stretch (phenolic)
Data not available Medium-Strong C-H stretch (aromatic)
Data not available Medium-Strong C-H stretch (aliphatic, cyclohexyl)
Data not available Strong C=O stretch (aldehyde)
Data not available Medium C=C stretch (aromatic)
Data not available Strong C-O stretch (phenol)

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the substituted aromatic aldehyde system. The solvent used for the analysis can influence the position of these maxima.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

Wavelength (λ_max, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent Assignment
Data not available Data not available Data not available π→π* transition

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the molecular formula C₁₃H₁₅ClO₂. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the loss of fragments such as the formyl group or parts of the cyclohexyl ring. While no experimental data is available, predicted collision cross section (CCS) values, which are related to the ion's shape and size, have been calculated for different adducts of this molecule. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 239.08333 151.2
[M+Na]⁺ 261.06527 158.7
[M-H]⁻ 237.06877 156.3
[M+NH₄]⁺ 256.10987 169.3
[M+K]⁺ 277.03921 153.4

Data from PubChemLite uni.lu

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The analysis of a crystal structure would reveal the precise lengths of all covalent bonds and the angles between them. For the aromatic core of this compound, the bond lengths and angles would be influenced by the electronic effects of the chloro, hydroxyl, formyl, and cyclohexyl substituents.

For comparison, in a related compound, 3-chloro-5-fluorosalicylaldehyde, the C—Cl bond length was determined to be 1.7334 (16) Å. nih.gov It is expected that the C—Cl bond in this compound would be of a similar length. The C-C bond lengths within the benzene (B151609) ring typically range from 1.39 to 1.41 Å, while the C=O bond of the aldehyde group is expected to be around 1.22 Å. The C-O single bond of the hydroxyl group would be approximately 1.36 Å. The bond angles within the benzene ring are expected to be close to 120°, with some distortion due to the substituents.

Interactive Table: Expected Bond Lengths in this compound

BondExpected Length (Å)Notes
C-Cl~1.73Based on data from similar chlorinated compounds. nih.gov
C=O (aldehyde)~1.22Typical value for an aromatic aldehyde.
C-O (hydroxyl)~1.36Typical value for a phenolic hydroxyl group.
C-C (aromatic)1.39 - 1.41Standard range for benzene ring C-C bonds.
C-C (cyclohexyl)~1.54Standard for sp3-sp3 carbon bonds.

A key structural feature of this compound is the cyclohexyl ring. Due to the tetrahedral geometry of its sp³ hybridized carbon atoms, the cyclohexane (B81311) ring is not planar and adopts several conformations to minimize steric and angle strain. libretexts.orgwikipedia.org The most stable and predominant conformation is the "chair" form, which eliminates angle strain and minimizes torsional strain by staggering all adjacent C-H bonds. libretexts.orgwikipedia.org

In the context of this compound, the cyclohexyl group attached to the benzene ring would be expected to exist in a chair conformation. The connection to the bulky salicylaldehyde (B1680747) group would likely favor an equatorial position to minimize steric hindrance, which is a more stable arrangement than the axial position. wikipedia.org A single-crystal X-ray analysis would confirm the exact conformation and the orientation of the cyclohexyl ring relative to the planar aromatic ring.

Salicylaldehyde and its derivatives are well-known for forming a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the oxygen atom of the adjacent formyl group. nih.govvedantu.com This interaction results in the formation of a stable six-membered pseudo-ring. This hydrogen bond is a defining feature that significantly influences the chemical and physical properties of the molecule, including its acidity and spectroscopic behavior. nih.govstackexchange.com

In this compound, a similar strong intramolecular O-H···O=C hydrogen bond is expected. vedantu.com For the related molecule 3-chloro-5-fluorosalicylaldehyde, this intramolecular hydrogen bond distance was measured to be 2.6231 (19) Å. nih.gov This type of interaction locks the conformation of the formyl group, holding it coplanar with the benzene ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical formula and purity of a synthesized compound. For this compound, with the molecular formula C₁₃H₁₅ClO₂, the theoretical elemental composition can be calculated.

Interactive Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Molar Mass of Compound ( g/mol )Theoretical Percentage (%)
CarbonC12.011238.7165.41
HydrogenH1.008238.716.33
ChlorineCl35.453238.7114.85
OxygenO15.999238.7113.40

Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the identity and purity of the compound.

Other Advanced Spectroscopic Techniques (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying radicals, radical cations, and transition metal complexes.

For this compound in its ground state, all electrons are paired, and therefore it is EPR-silent. However, EPR spectroscopy could be a valuable tool for studying radical derivatives of this compound or its metal complexes. For instance, if this compound were to form a complex with a paramagnetic metal ion, such as Cu(II), the resulting complex would be EPR-active. The EPR spectrum would provide detailed information about the electronic environment of the metal center and the nature of its coordination to the salicylaldehyde ligand.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for analyzing relatively large molecules. nanobioletters.com DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. nanobioletters.com

For salicylaldehyde (B1680747) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to simulate the geometric parameters. researchgate.net These calculations would reveal how the bulky cyclohexyl group at the C3 position and the electron-withdrawing chloro group at the C5 position influence the planarity of the benzene (B151609) ring and the orientation of the aldehyde group. The combination of experimental work with DFT calculations is a common practice to confirm and understand the molecular characterization. nanobioletters.com Theoretical calculations on related structures show that substitutions on the benzene ring can cause distortions from a perfect hexagonal geometry. nanobioletters.com

Table 1: Representative Geometric Parameters Calculated by DFT for a Substituted Salicylaldehyde (Note: This is an illustrative table based on typical DFT results for similar compounds, as specific data for 3-Cyclohexyl-5-chloro-salicylaldehyde is not available in the cited literature.)

Parameter Bond/Angle Calculated Value (B3LYP/6-31G*)
Bond Length C=O ~1.23 Å
Bond Length C-Cl ~1.75 Å
Bond Length O-H ~0.98 Å
Bond Angle C-C-O (Aldehyde) ~124°
Bond Angle C-C-Cl ~119°

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of quantum chemistry methods that rely solely on theoretical principles and physical constants, without using experimental data. dntb.gov.ua Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory fall under this category. researchgate.net While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties and are often used as a benchmark. dntb.gov.ua

For a molecule like this compound, ab initio calculations could be employed to accurately determine its total energy, ionization potential, and electron affinity. They are particularly useful for studying systems where electron correlation effects, which are approximated in DFT, are critical. For instance, high-level ab initio methods like G4 have been used to precisely analyze the strength of intramolecular hydrogen bonds in amino-alcohols, a feature also central to salicylaldehydes. mdpi.com

Prediction and Analysis of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can simulate UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results to confirm the molecular structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. This helps in assigning specific absorption bands to vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the phenol (B47542), and vibrations of the aromatic ring. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net Good agreement between calculated and experimental shifts confirms the proposed structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis helps identify the nature of these transitions, such as n→π* or π→π*. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzaldehyde Derivative (Based on data for 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) researchgate.net)

Spectroscopic Data Experimental Value Calculated Value (Method)
¹H NMR (ppm) (GIAO)
O-H 11.02 10.95
C-H (Aldehyde) 9.81 9.75
¹³C NMR (ppm) (GIAO)
C=O 195.8 196.2
IR (cm⁻¹) (DFT/B3LYP)
C=O Stretch 1655 1660 (scaled)
UV-Vis (nm) (TD-DFT)

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov

HOMO & LUMO: The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E(LUMO) – E(HOMO)) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. nih.gov

Table 3: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Electronegativity (χ) -(E(HOMO)+E(LUMO))/2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (E(LUMO)-E(HOMO))/2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. aiu.edu This method is exceptionally useful for analyzing intramolecular interactions and their contribution to molecular stability. nih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with delocalization interactions, such as hyperconjugation. This is calculated by evaluating the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis would be critical for quantifying the stabilization arising from:

The intramolecular hydrogen bond between the hydroxyl lone pair and the C=O anti-bonding orbital.

The delocalization of π-electrons within the aromatic ring.

Hyperconjugative interactions involving the lone pairs of the chlorine atom and the π* orbitals of the ring.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step.

For this compound, one could computationally model its synthesis, for example, via the Duff reaction or Reimer-Tiemann reaction on 4-chloro-2-cyclohexylphenol. lookchem.com Such a study would involve:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the energy barriers (activation energies) for each step of the proposed mechanism.

Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given transition state connects the correct reactant and product.

This type of analysis provides a detailed, step-by-step view of the reaction pathway, offering insights that are often difficult or impossible to obtain experimentally.

Studies on Intramolecular Hydrogen Bonding and Resonance Effects

A defining feature of salicylaldehyde and its derivatives is the strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. mdpi.com This interaction forms a six-membered quasi-aromatic ring, which significantly influences the molecule's conformation, stability, and spectroscopic properties. mdpi.com

Computational studies are ideal for investigating this IHB.

Strength and Geometry: Methods like DFT and ab initio calculations can precisely determine the geometry of the hydrogen bond (O-H···O distance and angle) and estimate its strength using isodesmic reactions or by analyzing topological parameters from Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Resonance Effects: The IHB is often described as a Resonance-Assisted Hydrogen Bond (RAHB), where its strength is enhanced by π-electron delocalization within the chelate ring. mdpi.com NBO analysis can quantify this resonance effect by showing the charge transfer from the hydroxyl oxygen lone pair to the C=O group.

Substituent Effects: The presence of the cyclohexyl group (electron-donating via induction) and the chloro group (electron-withdrawing via induction, donating via resonance) at positions 3 and 5, respectively, will modulate the electronic properties of the aromatic ring. This, in turn, affects the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the IHB. Computational studies can systematically dissect these electronic effects. mdpi.com

Computational Design Strategies for Novel Derivatives

The design of novel derivatives of this compound leverages a variety of computational techniques to predict the biological activity and pharmacokinetic properties of proposed molecules before their actual synthesis. This in silico approach accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds. Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies are instrumental in understanding the relationship between the three-dimensional properties of a molecule and its biological activity. nih.gov For a series of this compound derivatives, a 3D-QSAR model can be developed to correlate their anti-inflammatory or other biological activities with their steric, electrostatic, and hydrophobic fields. researchgate.net

A hypothetical 3D-QSAR model for a series of derivatives might reveal that:

Steric Fields: The presence of a bulky group, such as the cyclohexyl ring, is favorable for activity. Modifications to this group could be explored to optimize interactions with the target protein.

Electrostatic Fields: The electron-withdrawing nature of the chloro group at the 5-position may be crucial for activity. The model could suggest other substitutions with similar or enhanced electronic properties.

Based on such a model, new derivatives can be designed with predicted activities. For instance, if the model indicates that a more sterically bulky and hydrophobic substituent at a specific position would enhance activity, new compounds can be proposed and prioritized for synthesis.

Molecular Docking

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For this compound derivatives, docking studies can elucidate the interactions with key amino acid residues in the active site of a target enzyme, such as cyclooxygenase (COX) or a lipase. mdpi.com

A typical molecular docking study would involve:

Preparation of the protein and ligand structures.

Docking of the ligands into the active site of the protein.

Analysis of the binding poses and interactions.

The results can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For example, the hydroxyl and aldehyde groups of the salicylaldehyde scaffold are likely to form key hydrogen bonds with the receptor.

ADME/Tox Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are vital for assessing the drug-likeness of newly designed compounds. nih.gov These predictions help in the early identification of molecules that are likely to have poor pharmacokinetic profiles or potential toxicity issues. Web-based tools and specialized software can be used to calculate various physicochemical and pharmacokinetic properties. mdpi.com

Key parameters evaluated include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

Solubility: Predicts the aqueous solubility of the compound.

Metabolic Stability: Estimates the susceptibility of the compound to metabolism by cytochrome P450 enzymes.

Toxicity Risks: Predicts potential cardiotoxicity, hepatotoxicity, and other adverse effects.

By integrating these computational approaches, a more rational and efficient design of novel this compound derivatives can be achieved. The following tables illustrate the type of data that would be generated in such a computational design study.

Interactive Data Tables

Table 1: Hypothetical Molecular Docking and Predicted Activity of Designed Derivatives

This table presents illustrative data from a molecular docking study of designed derivatives of this compound against a hypothetical target protein. The docking score represents the predicted binding affinity, while the predicted IC₅₀ is derived from a QSAR model.

DerivativeModificationDocking Score (kcal/mol)Predicted IC₅₀ (µM)Key Interactions
Parent This compound-7.515.2H-bond with Ser-353
D-1 Replacement of Cyclohexyl with Cyclopentyl-7.120.5Reduced hydrophobic contact
D-2 Replacement of Chloro with Bromo-7.614.8Similar electronic profile
D-3 Addition of a methoxy (B1213986) group at 4-position-8.29.8Additional H-bond with Tyr-122
D-4 Replacement of Aldehyde with a Nitrile-6.925.1Loss of key H-bond

Table 2: Illustrative In Silico ADME Properties of Selected Derivatives

This table shows a sample of predicted ADME properties for the most promising designed derivatives based on computational screening.

DerivativeMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Solubility (logS)Lipinski's Rule Violation
Parent 252.724.212-4.50
D-2 297.174.512-4.80
D-3 282.754.013-4.20

Catalytic Applications of 3 Cyclohexyl 5 Chloro Salicylaldehyde Derived Catalysts

Heterogeneous Catalysis Systems

There is limited direct research available on the use of 3-Cyclohexyl-5-chloro-salicylaldehyde in heterogeneous catalysis systems. Generally, salicylaldehyde-derived Schiff base complexes can be immobilized on solid supports like silica (B1680970), polymers, or magnetic nanoparticles to create heterogeneous catalysts. rsc.orgnih.gov This approach aims to combine the catalytic activity of the metal complex with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. For instance, manganese Schiff base complexes supported on SBA-15 have been used for the oxidation of alcohols. rsc.org However, specific examples and performance data for catalysts derived from this compound are not detailed in the available literature.

The development of such heterogeneous catalysts would typically involve the synthesis of a Schiff base from this compound and a suitable amine, followed by complexation with a metal and immobilization on a support. The performance of these catalysts would then be evaluated in specific reactions, but such studies for this particular compound are not readily found.

Homogeneous Catalysis Systems

Metal complexes of Schiff bases derived from salicylaldehyde (B1680747) derivatives are widely studied in homogeneous catalysis. yu.edu.joresearchgate.netrsc.org These complexes, often involving metals like palladium, copper, manganese, or gold, are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. researchgate.netnih.gov For example, palladium(II) complexes of Schiff bases derived from salicylaldehyde and various diamines have been synthesized and characterized. yu.edu.jo While these studies establish the coordination chemistry of such ligands, specific catalytic data for homogeneous systems based on this compound are not extensively reported.

The catalytic activity of such homogeneous catalysts would depend on the choice of metal center and the specific structure of the Schiff base ligand, which influences the steric and electronic environment of the metal.

Asymmetric Catalysis and Stereoselective Transformations

Chiral salen-metal complexes are well-regarded for their application in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of organic transformations. rsc.orgnih.govnih.gov The introduction of chirality can be achieved by using a chiral diamine in the synthesis of the Schiff base ligand. For a catalyst derived from this compound, this would typically involve reacting it with a chiral diamine, such as a derivative of 1,2-diaminocyclohexane, followed by metallation.

These chiral catalysts are particularly known for their success in asymmetric epoxidation, cyclopropanation, and other C-C bond-forming reactions. nih.gov The cyclohexyl group at the 3-position of the salicylaldehyde ring could potentially influence the steric environment around the metal center, which in turn could affect the enantioselectivity of the catalyzed reaction. However, specific studies detailing the synthesis and application of chiral catalysts from this compound for stereoselective transformations are not prominent in the reviewed literature.

Oxidation Reactions Catalyzed by Derivatives and Metal Complexes (e.g., Alcohols, Alkenes, Cyclohexene (B86901), Cyclooctene Epoxidation)

Schiff base complexes of metals like manganese and cobalt are well-known catalysts for various oxidation reactions, including the epoxidation of alkenes. researchgate.netresearchgate.netresearchgate.net For instance, manganese(III) salen complexes are effective catalysts for the epoxidation of olefins such as styrene, cyclohexene, and cyclooctene, often with high selectivity and yield. researchgate.netscispace.com The general mechanism involves the formation of a high-valent metal-oxo species that acts as the active oxidant.

AlkeneCatalyst SystemOxidantSolventConversion (%)Epoxide Selectivity (%)
CyclohexeneData not availableData not availableData not availableData not availableData not available
CycloocteneData not availableData not availableData not availableData not availableData not available

N-Arylation Reactions Mediated by Metal Complexes

Palladium- and copper-catalyzed N-arylation reactions are powerful methods for forming C-N bonds. beilstein-journals.org Palladium complexes with various phosphine (B1218219) or Schiff base ligands are commonly used for this purpose. yu.edu.jorsc.org These reactions typically involve the coupling of an amine with an aryl halide. While palladium-catalyzed N-arylation of aryl chlorides has been reported, scispace.com and copper-Schiff base complexes have been investigated for N-arylation reactions, yu.edu.jo there is no specific mention in the literature of using complexes derived from this compound for this transformation.

A potential research direction would be to synthesize a palladium complex with a Schiff base ligand from this compound and evaluate its catalytic activity in the N-arylation of various amines and aryl halides.

Polymerization Catalysis Utilizing Derived Ligands

Metal complexes with Schiff base ligands have been explored as catalysts for ring-opening polymerization (ROP) of cyclic esters like lactides and lactones to produce biodegradable polymers. rsc.orgmdpi.comed.ac.ukresearchgate.net For example, zinc and calcium complexes with salicylaldiminato ligands have been used to polymerize rac-lactide. ed.ac.uk The structure of the ligand can influence the catalytic activity and the properties of the resulting polymer.

The potential of a metal complex derived from this compound in polymerization catalysis would be an interesting area of investigation. However, the existing literature does not provide specific examples or data for such applications. The following table indicates the type of results that would be generated in such a study.

MonomerCatalystInitiatorTemperature (°C)Conversion (%)Polymer Mn ( g/mol )PDI
rac-LactideData not availableData not availableData not availableData not availableData not availableData not available
ε-CaprolactoneData not availableData not availableData not availableData not availableData not availableData not available

Design of Water-Soluble Catalysts for Green Chemistry Applications

The development of water-soluble catalysts is a key area in green chemistry, as it allows for reactions to be carried out in aqueous media, reducing the reliance on volatile organic solvents. ed.ac.uk Water-solubility can be imparted to a metal-Schiff base complex by introducing hydrophilic functional groups, such as sulfonate or carboxylate groups, into the ligand structure.

For a catalyst derived from this compound, this could be achieved by sulfonation of the aromatic ring or by using an amine with a water-solubilizing group to form the Schiff base. While the concept is well-established for other catalytic systems, specific research on the synthesis and application of water-soluble catalysts from this compound is not found in the surveyed literature.

Supramolecular Chemistry and Advanced Materials Based on 3 Cyclohexyl 5 Chloro Salicylaldehyde

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined, stable structures. While direct studies on the self-assembly of 3-Cyclohexyl-5-chloro-salicylaldehyde are not extensively documented, valuable insights can be drawn from the behavior of its isomer, the Schiff base ligand derived from 5-chloro-salicylaldehyde and cyclohexanamine. This closely related system demonstrates the capacity of these components to form discrete, ordered supramolecular entities.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly

The stability and dimensionality of supramolecular assemblies are governed by a combination of strong and weak intermolecular interactions. In systems derived from this compound, several key interactions are expected to play a crucial role.

Hydrogen Bonding: The hydroxyl group of the salicylaldehyde (B1680747) moiety is a potent hydrogen bond donor. Upon formation of Schiff bases or other derivatives, the potential for hydrogen bonding remains a key feature, influencing the conformation of the molecule and its interactions with neighboring molecules or solvent.

π-π Stacking: The aromatic ring of the salicylaldehyde provides a platform for π-π stacking interactions. These non-covalent interactions, though weaker than hydrogen bonds, are critical in the organization of molecules in the solid state, often leading to the formation of one-dimensional stacks or more complex three-dimensional arrays. The presence of the chloro and cyclohexyl substituents can modulate the electronic nature and steric accessibility of the aromatic ring, thereby fine-tuning the strength and geometry of these interactions.

Coordination-Driven Self-Assembly in Supramolecular Systems

Coordination-driven self-assembly is a powerful strategy for the construction of complex, multi-component supramolecular architectures with well-defined shapes and sizes. This approach utilizes the directional and reversible nature of metal-ligand coordination bonds to guide the assembly of organic ligands and metal ions into discrete metallacycles, metallacages, or infinite coordination polymers.

Derivatives of this compound, particularly its Schiff base derivatives, are excellent candidates for use as ligands in coordination-driven self-assembly. The imine nitrogen and the phenolic oxygen atoms can act as a bidentate chelate, readily coordinating to a variety of metal centers. The specific geometry of the resulting metal complex is influenced by the coordination preference of the metal ion and the steric and electronic properties of the ligand.

For example, the reaction of a Schiff base derived from 5-chloro-salicylaldehyde with a cobalt(II) salt results in a mononuclear complex with a distorted tetrahedral geometry around the cobalt center. asianpubs.org This demonstrates the ability of this class of ligands to direct the formation of specific coordination geometries. By modifying the substituents on the salicylaldehyde or the amine precursor, it is possible to tune the properties of the resulting supramolecular assembly. The incorporation of the bulky cyclohexyl group in this compound is expected to impose significant steric constraints, which can be exploited to favor the formation of specific, less-strained supramolecular structures.

Table 1: Crystallographic Data for bis[4-chloro-2-(cyclohexyliminomethyl)phenolato]cobalt(II)

Parameter Value
Molecular Formula C₂₆H₃₀Cl₂CoN₂O₂
Molecular Weight 532.35 g/mol
Crystal System Monoclinic
Space Group Pbca
a (Å) 14.875(3)
b (Å) 13.569(2)
c (Å) 24.957(5)
β (°) 90
Volume (ų) 5037.6(14)
Z 8

Data sourced from the synthesis and crystallographic study of a cobalt complex derived from 5-Chloro-salicylaldehyde and cyclohexanamine. asianpubs.org

Advanced Materials Science Applications Based on Chemical Properties

The unique electronic and structural features of molecules based on this compound suggest their potential for applications in advanced materials, particularly in the field of non-linear optics.

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large π-conjugated systems and significant charge asymmetry often exhibit large second- and third-order NLO responses.

Schiff bases derived from salicylaldehyde derivatives have been investigated for their NLO properties. nih.gov The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen can lead to the formation of a quasi-aromatic ring, enhancing the π-conjugation and promoting intramolecular charge transfer, which are key requirements for NLO activity.

The structure of this compound provides a promising scaffold for the design of NLO materials. The aromatic ring, in conjugation with the aldehyde group (which can be converted to an imine), forms the core of the π-system. The electron-withdrawing chloro group and the electron-donating potential of the hydroxyl group can create a push-pull electronic effect, further enhancing the NLO response. While direct experimental data on the NLO properties of this compound or its derivatives are not yet available, the general characteristics of related salicylaldehyde-based Schiff bases suggest that this is a promising area for future research. Theoretical calculations and experimental studies on specifically designed derivatives are needed to fully explore and quantify their NLO potential.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Cyclohexyl-5-chloro-salicylaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the cyclohexyl group, followed by chlorination at the 5-position. Optimization requires systematic variation of parameters:

  • Catalyst selection : Test Lewis acids (e.g., AlCl₃, FeCl₃) for efficiency and selectivity.
  • Temperature control : Monitor exothermic reactions to avoid side products (e.g., over-chlorination).
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution .
  • Purity validation : Confirm product identity via 1^1H/13^13C NMR, IR, and HRMS, adhering to characterization standards for novel compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer :

  • Primary techniques : 1^1H NMR (for aldehyde proton at ~10 ppm), 13^13C NMR (for carbonyl carbon at ~190 ppm), and IR (C=O stretch at ~1680 cm⁻¹).
  • Addressing contradictions :
  • Signal splitting : Check for diastereotopic protons or solvent effects.
  • Impurity peaks : Compare with literature or run additional purification (e.g., column chromatography).
  • Quantitative analysis : Use mass spectrometry (HRMS) to resolve molecular ion discrepancies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Model setup : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs).
  • Reactivity indices : Analyze electrophilicity (ω) and local electrophilic Parr functions to predict attack sites.
  • Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with amines) .

Q. What experimental strategies resolve contradictions in observed vs. theoretical yields for this compound derivatives?

  • Methodological Answer :

  • Error source identification :
  • Side reactions : Use LC-MS to detect byproducts (e.g., aldol condensation).
  • Steric hindrance : Compare yields with less bulky analogs (e.g., 5-methyl vs. 5-chloro derivatives).
  • Statistical analysis : Apply factorial design to isolate variables (e.g., temperature, stoichiometry) affecting yield .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :

  • Experimental design :
  • Solvent screening : Test solvents of varying polarity (e.g., hexane, DMSO) using UV-Vis spectroscopy.
  • Equilibrium constants : Calculate keto-enol ratios via integration of 1^1H NMR peaks (e.g., enolic OH vs. aldehyde proton).
  • Thermodynamic analysis : Plot van’t Hoff curves to determine ΔH and ΔS of tautomerization .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Detailed protocols : Document exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients).
  • Supporting information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files (if applicable) in supplementary materials .
  • Safety compliance : Adhere to PPE standards (e.g., impervious gloves, fume hoods) as per chemical handling guidelines .

Q. How should researchers structure a lab report to highlight the significance of this compound in catalysis studies?

  • Methodological Answer :

  • Sections :

Introduction : Link cyclohexyl’s steric effects to catalytic inhibition/activation.

Results : Tabulate turnover numbers (TONs) and compare with control catalysts.

Discussion : Argue whether chloro-substitution enhances Lewis acidity via Hammett plots .

Tables for Key Data

Analytical Technique Key Peaks/Data Purpose
1^1H NMRδ 10.1 (s, 1H, CHO)Confirms aldehyde functionality
HRMSm/z 238.0865 (M⁺)Validates molecular formula
IR1680 cm⁻¹ (C=O stretch)Identifies carbonyl group
Reaction Variable Optimization Range Impact on Yield
Temperature0–25°CHigher temps increase byproducts
Catalyst (AlCl₃)0.5–2.0 equivExcess catalyst reduces selectivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.